molecular formula C10H20Br2N2O2 B2513644 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide CAS No. 1384428-86-7

2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide

Cat. No.: B2513644
CAS No.: 1384428-86-7
M. Wt: 360.09
InChI Key: KUSVYMSJFVAMIK-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide” is a chemical compound with the CAS Number: 1384428-86-7 . It has a molecular weight of 360.09 and its IUPAC name is 2-bromo-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

A series of compounds including 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide were synthesized and evaluated for their antimicrobial and hemolytic activity. The compounds exhibited variable activity against selected microbial species, with some showing less toxicity and potent activity, making them candidates for further biological screening and application trials (Gul et al., 2017).

Synthesis and Anti-Tuberculosis Activity

The synthesis of compounds involving 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide was detailed, including their structural confirmation through spectroscopic techniques. These compounds showed in vitro anti-tuberculosis activities, highlighting their potential for therapeutic use (Bai et al., 2011).

Enzyme Inhibition and Therapeutic Potential

A study synthesized an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, and tested its enzyme inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. The compounds showed potential therapeutic applications due to their interactions and cytotoxicity evaluations (Abbasi et al., 2018).

DNA and Protein Binding Studies

Novel paracetamol derivatives, synthesized through a reaction involving a similar compound, were studied for their DNA and protein-binding interactions. These studies indicated that the compounds could interact with DNA via intercalation and bind strongly with proteins like BSA, suggesting potential biomedical applications (Raj, 2020).

Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives

Compounds synthesized through reactions involving 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide were characterized and evaluated for their antimicrobial activities. The study provided insights into the potential antimicrobial properties of these compounds (Fuloria et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

2-bromo-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVYMSJFVAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CBr)N1CCOCC1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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